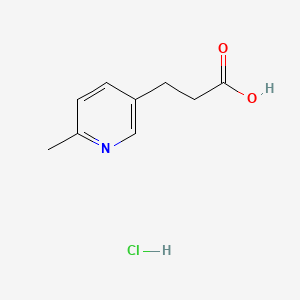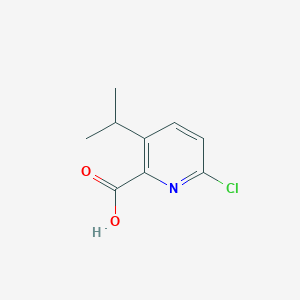
5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom, an ethynyl group, and an amine group attached to the indene ring system. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2,3-dihydro-1H-inden-1-one to form 5-bromo-2,3-dihydro-1H-inden-1-one . This intermediate is then subjected to ethynylation using ethynyl magnesium bromide under anhydrous conditions to introduce the ethynyl group. Finally, the resulting compound undergoes reductive amination with ammonia or an amine source to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and alkyl halides.
Oxidation Reactions: Reagents such as potassium permanganate, osmium tetroxide, and hydrogen peroxide are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Major Products Formed
Substitution Reactions: Products include 5-hydroxy-1-ethynyl-2,3-dihydro-1H-inden-1-amine and 5-alkyl-1-ethynyl-2,3-dihydro-1H-inden-1-amine.
Oxidation Reactions: Products include 5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-one.
Reduction Reactions: Products include this compound derivatives with saturated ethynyl groups.
Scientific Research Applications
5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom may also enhance the compound’s binding affinity to certain biological targets, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,3-dihydro-1H-inden-1-amine: Lacks the ethynyl group, which may result in different chemical and biological properties.
5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-one: Contains a carbonyl group instead of an amine group, leading to different reactivity and applications.
1-ethynyl-2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom, which may affect its binding affinity and reactivity.
Uniqueness
5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the bromine and ethynyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10BrN |
|---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
5-bromo-1-ethynyl-2,3-dihydroinden-1-amine |
InChI |
InChI=1S/C11H10BrN/c1-2-11(13)6-5-8-7-9(12)3-4-10(8)11/h1,3-4,7H,5-6,13H2 |
InChI Key |
QEOLMRZDHPQVDH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCC2=C1C=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(2-Amino-1,3-dimethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478220.png)
![8-{6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl}-3-methyl-1-(propan-2-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-2-one trihydrochloride](/img/structure/B13478222.png)








